molecular formula C7H10Cl2N2 B141387 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 147740-02-1

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No. B141387
CAS RN: 147740-02-1
M. Wt: 193.07 g/mol
InChI Key: FZBCVKVGLQRBHY-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride” is a chemical compound with the CAS Number: 147740-02-1 . It has a molecular weight of 193.08 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 215.8±30.0 °C at 760 mmHg . The compound has a molar refractivity of 35.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and no freely rotating bonds .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

Mechanism of Action

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it mediates various physiological functions such as heart rate, digestion, and salivation.

Mode of Action

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBCVKVGLQRBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634565
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

CAS RN

147740-02-1
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.5 g (44 mmol) of ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate are refluxed overnight in 90 ml of concentrated hydrochloric acid. The solution is concentrated, the residue is stirred with acetone, and the salt is filtered off with suction and dried in the air.
Name
ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

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